2-(吡咯烷-1-磺酰基)苯甲腈

描述

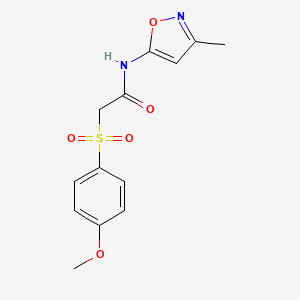

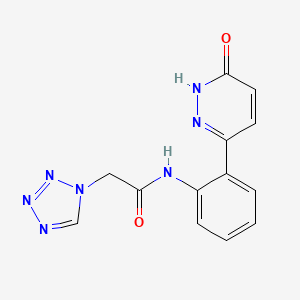

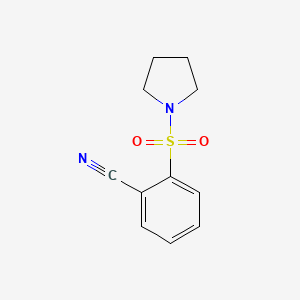

2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (2-PBSN) is an organic compound with a unique structure and properties that make it a powerful tool for scientific research. 2-PBSN is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in laboratory research for its biochemical and physiological effects.

科学研究应用

化学合成和修饰

2-(吡咯烷-1-磺酰基)苯甲腈及其衍生物已用于合成和修饰各种化合物。利用包括吡咯烷-1-磺酰基部分在内的π缺陷杂环砜的锡基自由基介导的裂解过程已被用于开发一种温和的方法来去除合成上有用的砜基。该方法可获得α-氘标记的酯和用于创建特定化学结构的脱磺技术 (Wnuk, Ríos, Khan, & Hsu, 2000)。

晶体结构分析

在一项针对与2-(吡咯烷-1-磺酰基)苯甲腈相似的化合物的晶体结构的研究中,研究人员研究了分子4-((吡咯烷-1-磺酰基)甲基)苯胺(PSMA)。该分子表现出共面结构,具有显着的相互作用,例如强N-H···O氢键和弱C-H···π相互作用,有助于形成三维网络。密度泛函理论(DFT)计算被用来比较实验和计算的几何参数,表明这是一种了解分子结构和相互作用的可靠方法 (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021)。

生物学评估和药理特性

与2-(吡咯烷-1-磺酰基)苯甲腈相关的化合物2-甲基-N-((2'-(吡咯烷-1-磺酰基)联苯-4-基)甲基)丙-1-胺已被表征为具有高亲和力的κ-阿片受体拮抗剂。其药理特性表明在治疗抑郁症和成瘾症等疾病方面具有潜在的治疗作用。该研究重点介绍了该化合物有效阻断阿片受体及其在各种检测中类似抗抑郁药的功效 (Grimwood 等,2011)。

有机催化剂在化学反应中的应用

含有吡咯烷-1-磺酰基部分的化合物(S)-2-((萘-2-磺酰基)甲基)吡咯烷被用作环己酮和硝基烯烃的迈克尔反应的有机催化剂。该催化过程显示出非常高的活性,产生具有高收率和对映体过量的加合物,表明类似的砜化合物在催化应用中的潜力 (Syu, Kao, & Lin, 2010)。

作用机制

Target of Action

It is known that compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .

属性

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLJOGMEQPNZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)

![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)

![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)

![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)

![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)